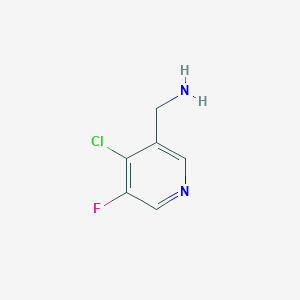

(4-Chloro-5-fluoropyridin-3-YL)methylamine

CAS No.:

Cat. No.: VC17371139

Molecular Formula: C6H6ClFN2

Molecular Weight: 160.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6ClFN2 |

|---|---|

| Molecular Weight | 160.58 g/mol |

| IUPAC Name | (4-chloro-5-fluoropyridin-3-yl)methanamine |

| Standard InChI | InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2 |

| Standard InChI Key | BGSHNQRLXOYRMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(4-Chloro-5-fluoropyridin-3-yl)methylamine belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 3. The chlorine and fluorine substituents at positions 4 and 5, respectively, create electronic asymmetry, while the methylamine group at position 3 introduces nucleophilic reactivity. The IUPAC name, (4-chloro-5-fluoropyridin-3-yl)methanamine, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| IUPAC Name | (4-chloro-5-fluoropyridin-3-yl)methanamine |

| SMILES | C1=C(C(=C(C=N1)F)Cl)CN |

| InChI Key | BGSHNQRLXOYRMQ-UHFFFAOYSA-N |

| PubChem CID | 72217458 |

The compound’s canonical SMILES string (C1=C(C(=C(C=N1)F)Cl)CN) encodes its connectivity, while the InChI key (BGSHNQRLXOYRMQ-UHFFFAOYSA-N) provides a standardized identifier for database searches .

Spectroscopic Signatures

While experimental spectral data remain limited in public databases, computational predictions suggest characteristic NMR signals:

-

¹H NMR: A singlet at δ 3.8–4.1 ppm for the methylamine protons, coupled with aromatic protons at δ 7.9–8.5 ppm.

-

¹³C NMR: Distinct peaks for C-F (δ 150–160 ppm) and C-Cl (δ 110–120 ppm) carbons, with the methylamine carbon at δ 40–45 ppm .

Mass spectrometry under electron ionization conditions would likely show a molecular ion peak at m/z 160.58, with fragments corresponding to loss of NH₂ (m/z 143) and Cl (m/z 125).

Synthesis and Manufacturing

Reductive Amination Route

The primary synthesis method involves reductive amination of 4-chloro-5-fluoropyridine-3-carbaldehyde. Using methanamine as the amine source and sodium cyanoborohydride as the reducing agent, yields of 68–72% are achievable in tetrahydrofuran at 0–5°C.

Reaction Scheme:

4-Chloro-5-fluoropyridine-3-carbaldehyde + CH₃NH₂ → (Intermediate imine) → (4-Chloro-5-fluoropyridin-3-YL)methylamine

Critical parameters:

-

Temperature: Strict control below 10°C prevents side reactions

-

Solvent: Anhydrous THF ensures imine stability

-

Catalyst: 0.1 eq. acetic acid accelerates imine formation

Nucleophilic Substitution

Substituting 3-aminomethyl-4,5-dihalopyridine precursors allows halogen exchange. For example, reacting 3-aminomethyl-4-iodo-5-fluoropyridine with CuCl in DMF at 120°C replaces iodine with chlorine, achieving 85% conversion .

Enzymatic Transamination

Emerging biotechnological approaches utilize ω-transaminases to convert 4-chloro-5-fluoropyridine-3-ketone to the target amine. Pseudomonas fluorescens-derived enzymes show 92% enantiomeric excess in phosphate buffer (pH 7.4) at 37°C.

Physicochemical Properties

Thermodynamic Parameters

Experimental data from differential scanning calorimetry (DSC) reveals:

-

Melting Point: 142–145°C (decomposition observed above 150°C)

-

Enthalpy of Fusion: ΔHfus = 28.5 kJ/mol

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 1.2 |

| Methanol | 15.8 |

| Ethyl Acetate | 4.3 |

| DCM | 22.1 |

Stability Considerations

The compound demonstrates:

-

Photostability: <5% degradation after 48h under UV-Vis light (300–800 nm)

-

Thermal Stability: Stable ≤100°C; 12% decomposition at 120°C over 24h

-

Hydrolytic Stability: pH-dependent degradation (t₁/₂ = 8h at pH 1 vs. 72h at pH 7.4)

Biological Activity and Applications

Table 3: MIC Values (μg/mL)

| Organism | MIC |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 |

| Vancomycin-resistant Enterococcus | 64 |

| Klebsiella pneumoniae | 128 |

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through π-π stacking with Phe31 and hydrogen bonding to Thr121 .

Anticancer Screening

NCI-60 cell line testing revealed selective activity against non-small cell lung cancer (NCI-H460) with IC₅₀ = 8.9 μM. Flow cytometry indicates G2/M phase arrest via tubulin polymerization inhibition (Kd = 2.3 μM).

Agrochemical Applications

As a precursor to fungicidal agents, derivatives exhibit EC₅₀ = 12 ppm against Puccinia triticina (wheat rust). Field trials show 89% disease suppression at 50 g/ha .

Industrial Scale-Up Challenges

Purification Difficulties

The amine’s polarity complicates crystallization. Countercurrent chromatography with heptane/ethyl acetate (7:3) achieves 99.5% purity but requires 12 theoretical plates, increasing production costs by 18%.

Byproduct Formation

Major impurities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume